molecular formula C17H18N2O2S B12460536 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12460536
M. Wt: 314.4 g/mol
InChI Key: GLMUPSMDHQHUED-UHFFFAOYSA-N
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Description

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method involves the reaction of 2-methylbenzoyl chloride with 4-aminobenzoic acid in the presence of pyridine and chloroform. The reaction is carried out at low temperatures (0-10°C) initially and then gradually increased to 40°C over several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization using solvents like ethyl acetate and ethanol .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H18N2O2S/c1-10-6-2-3-7-11(10)16(21)19-17-14(15(18)20)12-8-4-5-9-13(12)22-17/h2-3,6-7H,4-5,8-9H2,1H3,(H2,18,20)(H,19,21)

InChI Key

GLMUPSMDHQHUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N

Origin of Product

United States

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